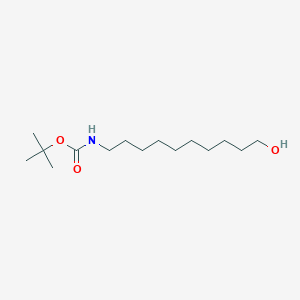

tert-Butyl (10-hydroxydecyl)carbamate

Overview

Description

Tert-Butyl (10-hydroxydecyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H31NO3 and its molecular weight is 273.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 10-(t-Boc-amino)-1-decanol, also known as tert-Butyl (10-hydroxydecyl)carbamate or Tert-butyl N-(10-hydroxydecyl)carbamate, are primary amines . Primary amines are unique because they can accommodate two such groups . This compound is used in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, which is generally the first option due to the attractive properties of the resulting so-called Boc-derivative . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . It is used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The proposed mechanism includes the following steps: attack of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5 .

Pharmacokinetics

It’s worth noting that the compound is used in the synthesis of a variety of functionally and structurally diverse amino ester molecules . These molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .

Result of Action

The result of the compound’s action is the creation of a variety of functionally and structurally diverse amino ester molecules . These molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .

Action Environment

The action of 10-(t-Boc-amino)-1-decanol can be influenced by environmental factors such as temperature . A method for high-temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect . The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

Biochemical Analysis

Biochemical Properties

10-(t-Boc-amino)-1-decanol plays a significant role in biochemical reactions. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents The compound interacts with various enzymes and proteins during these reactions

Cellular Effects

It is known that the compound can influence cell function through its role in peptide synthesis

Molecular Mechanism

The molecular mechanism of action of 10-(t-Boc-amino)-1-decanol involves its role in peptide synthesis The compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-(t-Boc-amino)-1-decanol can change over time. The compound is used in peptide synthesis, and its effects can be observed through the resulting peptides . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Biological Activity

tert-Butyl (10-hydroxydecyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which contributes to its biological activity. The molecular structure can be represented as follows:

- Chemical Formula : C₁₃H₃₁N₁O₂

- Molecular Weight : 227.42 g/mol

- CAS Number : 874831-66-0

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The compound has been shown to enhance the levels of glutathione, a critical antioxidant in cells, thereby reducing oxidative stress and protecting against cellular damage .

- Enzyme Modulation : It acts as a modulator of various enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cell survival .

- Cell Signaling Pathways : The compound may interact with key signaling pathways, including those regulated by the Apoptosis Signal-Regulating Kinase 1 (ASK1), which is involved in stress responses and apoptosis .

Biological Activities

The compound's biological activities have been investigated across various studies:

- Antioxidant Properties : Studies have demonstrated that this compound can increase the expression of cytoprotective proteins through the activation of the NRF2 transcription factor, which plays a pivotal role in cellular defense mechanisms against oxidative stress .

- Anti-inflammatory Effects : Research suggests that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of glutamate receptors and reduction of excitotoxicity, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

Properties

IUPAC Name |

tert-butyl N-(10-hydroxydecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWLESIFIREKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402384 | |

| Record name | 10-(t-Boc-amino)-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173606-54-7 | |

| Record name | 1,1-Dimethylethyl N-(10-hydroxydecyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173606-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(t-Boc-amino)-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.